molecular formula C10H12N2 B2425269 [(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride CAS No. 90888-61-2

[(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride

Cat. No. B2425269
CAS RN: 90888-61-2
M. Wt: 160.22
InChI Key: DQAIODDNCNXORY-UHFFFAOYSA-N
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Description

[(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride is a compound with the empirical formula C9H10N2 . It’s a solid substance and is part of the class of organic compounds known as 3-alkylindoles . These compounds contain an indole moiety that carries an alkyl chain at the 3-position .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . The reaction was also catalyzed by L-proline, Amberlite, IRA-400 Cl resin, and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt (PANI-HBF4) .


Molecular Structure Analysis

The molecular structure of [(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride can be analyzed using various techniques such as FT-IR, 1H-NMR, and ESI-MS . For example, the FT-IR spectrum shows peaks at 3061 (Ar-H str), 1538 (Ar-C str), 3369 (NH-str), 1646 (NH-bend), 1705 (C=O-str), and 689 (Cl) . The 1H-NMR spectrum shows signals at δ 4.69 (s, 2H, CH2-H), δ 6.68 (d, 2H, J = 10.3 Hz, CH-H), δ 7.27 (s, 4H, Ar-H), δ 7.50 (d, 2H, J = 12.4 Hz, Ar-H) δ 7.88 (d, 2H, J = 14.1 Hz, Ar-H), δ 8.25 (s, 1H, NH-H), δ 9.10 (s, 1H, NOH-H) .


Chemical Reactions Analysis

The chemical reactions involving [(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride can be analyzed based on the reactions of similar compounds . For instance, N-alkylanilines were used in excess to avoid the formation of bis(indolyl)alkanes .


Physical And Chemical Properties Analysis

The physical and chemical properties of [(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride can be analyzed using various techniques. For example, the melting point is 211–213°C . The molecular weight is 146.19 .

Safety And Hazards

The safety and hazards of [(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride can be inferred from similar compounds. For instance, it’s classified as Acute Tox. 3 Oral , indicating that it’s toxic if swallowed.

Future Directions

The future directions for [(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride could involve further development of tubulin polymerization inhibitors . Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

(2-methyl-1H-indol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5,12H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAIODDNCNXORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride

CAS RN

90888-61-2
Record name (2-methyl-1H-indol-3-yl)methanamine
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